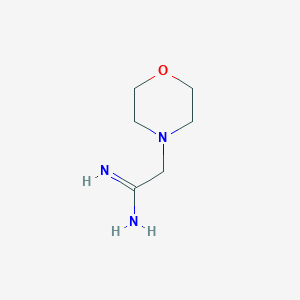![molecular formula C11H15FN2O2 B2895801 2-[(3-Fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine CAS No. 2379946-23-1](/img/structure/B2895801.png)
2-[(3-Fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine is a chemical compound that is widely used in scientific research. It is a morpholine derivative that has a fluoropyridine group attached to it. This compound has gained significant attention in recent years due to its potential applications in various fields of research.
Scientific Research Applications
2-[(3-Fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, it has been shown to have potential applications in the field of medicinal chemistry, as it exhibits promising biological activity against certain diseases.
Mechanism Of Action
The mechanism of action of 2-[(3-Fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine is not fully understood. However, it is believed to act by binding to specific receptors in the body, which leads to a cascade of biochemical reactions. The exact nature of these interactions is still being investigated, and further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects:
2-[(3-Fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine has been shown to exhibit various biochemical and physiological effects. It has been shown to have potential anti-inflammatory and analgesic properties, as well as antitumor activity. Additionally, it has been shown to modulate the activity of certain enzymes and proteins in the body, which may have implications for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[(3-Fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, as well as a ligand in the synthesis of metal complexes. Additionally, it has potential applications in the field of medicinal chemistry. However, one limitation of using this compound is its cost, as it can be expensive to synthesize in large quantities.
Future Directions
There are several future directions for research involving 2-[(3-Fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential applications in the field of medicinal chemistry. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.
Synthesis Methods
The synthesis of 2-[(3-Fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine involves the reaction of 3-Fluoropyridine-2-methanol with 4-methylmorpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity. The synthesis method has been optimized over the years to improve the efficiency and scalability of the process.
properties
IUPAC Name |
2-[(3-fluoropyridin-2-yl)oxymethyl]-4-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-14-5-6-15-9(7-14)8-16-11-10(12)3-2-4-13-11/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBYJEZCZIHSOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)COC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Fluoropyridin-2-yl)oxy]methyl}-4-methylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)
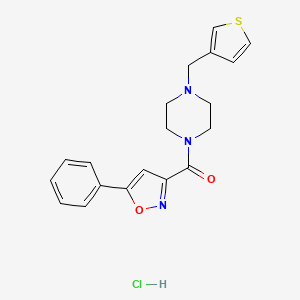
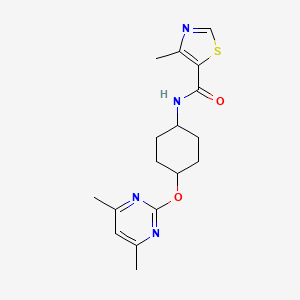
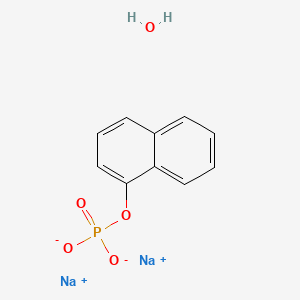


![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)

![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)
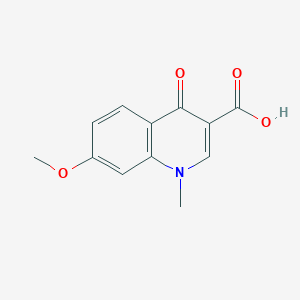
![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2895740.png)
